2,4-Dibromo-6-methylphenol

Description

The exact mass of the compound 2,4-Dibromo-6-methylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

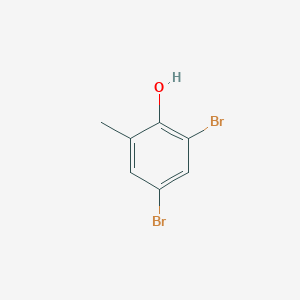

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKVPKGYUXVWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060568 | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-22-3 | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-6-methylphenol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,4-Dibromo-6-methylphenol, a halogenated derivative of o-cresol, is a versatile organic compound with significant potential in various scientific domains, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on a methylated phenol ring, impart distinct chemical reactivity and biological activity. This guide provides a comprehensive technical overview of 2,4-dibromo-6-methylphenol, encompassing its chemical and physical properties, a detailed synthesis protocol, spectral analysis, and its emerging role as a valuable building block in the synthesis of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for its practical application.

Physicochemical Properties

The chemical and physical properties of 2,4-dibromo-6-methylphenol are fundamental to its handling, reactivity, and biological interactions. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dibromo-6-methylphenol | [1] |

| Synonyms | 4,6-Dibromo-o-cresol, Phenol, 2,4-dibromo-6-methyl- | [1] |

| CAS Number | 609-22-3 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 56-58 °C | |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethyl acetate. Low solubility in water. | |

| XLogP3 | 2.4 | [1] |

Molecular Structure

The structural arrangement of 2,4-dibromo-6-methylphenol is key to its chemical behavior. The electron-withdrawing nature of the two bromine atoms influences the acidity of the phenolic hydroxyl group and directs the regioselectivity of further electrophilic substitution reactions.

Caption: 2D structure of 2,4-Dibromo-6-methylphenol.

Synthesis of 2,4-Dibromo-6-methylphenol

The synthesis of 2,4-dibromo-6-methylphenol is typically achieved through the electrophilic bromination of o-cresol. The hydroxyl and methyl groups are ortho- and para-directing activators, making the 4- and 6-positions susceptible to bromination. The following protocol is a representative method for its preparation.

Experimental Protocol: Bromination of o-Cresol

Materials:

-

o-Cresol

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (10%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve o-cresol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the stirred o-cresol solution via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess bromine by the dropwise addition of a 10% sodium bisulfite solution until the reddish-brown color disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2,4-dibromo-6-methylphenol.

Caption: Workflow for the synthesis of 2,4-Dibromo-6-methylphenol.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,4-dibromo-6-methylphenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-dibromo-6-methylphenol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The predicted chemical shifts (δ) in ppm relative to TMS are:

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position will likely appear at a higher chemical shift than the proton at the 3-position due to the deshielding effect of the adjacent bromine atom.

-

Methyl Protons (3H): A singlet in the aliphatic region (δ 2.0-2.5 ppm).

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 4.5-6.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the bromine atoms (C2 and C4) and the hydroxyl group (C1) will have characteristic chemical shifts.

-

Methyl Carbon (1C): A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[3] The characteristic absorption bands for 2,4-dibromo-6-methylphenol include:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3600 (broad) | O-H | Stretching |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (methyl) | Stretching |

| 1550-1600 | C=C (aromatic) | Stretching |

| 1150-1250 | C-O | Stretching |

| 500-700 | C-Br | Stretching |

Chemical Reactivity

The reactivity of 2,4-dibromo-6-methylphenol is governed by the interplay of its functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl and methyl groups, but the presence of two deactivating bromine atoms makes further electrophilic substitution challenging. However, under forcing conditions, substitution at the remaining vacant position (position 5) may be possible.

-

Bromine Atoms: The bromine atoms can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group. They can also be involved in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, providing a versatile handle for further molecular elaboration.

Caption: Representative reactivity of 2,4-Dibromo-6-methylphenol.

Applications in Drug Development

Bromophenols are a class of marine natural products known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][4] This makes 2,4-dibromo-6-methylphenol and its derivatives attractive scaffolds for drug discovery.

-

Antioxidant and Anticancer Properties: Studies on various bromophenol derivatives have demonstrated their potential to ameliorate oxidative stress and induce apoptosis in cancer cell lines.[5] The core structure of 2,4-dibromo-6-methylphenol can be modified to enhance these activities.

-

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic properties of the molecule make it a candidate for interacting with the active sites of various enzymes. For instance, bromophenols have been investigated as inhibitors of protein tyrosine phosphatases, which are implicated in metabolic diseases.[4]

-

Scaffold for Synthesis: 2,4-Dibromo-6-methylphenol serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and bromine functionalities provide orthogonal handles for sequential chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening. For example, the phenolic hydroxyl can be used as a point of attachment for various pharmacophores, while the bromine atoms can be functionalized via cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

2,4-Dibromo-6-methylphenol is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Classification: Harmful if swallowed (Acute toxicity, oral), Causes skin irritation (Skin corrosion/irritation), and Causes serious eye damage (Serious eye damage/eye irritation).[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2,4-Dibromo-6-methylphenol is a chemical compound with a rich profile of properties that make it a valuable tool for researchers in the field of drug development. Its well-defined structure, predictable reactivity, and the inherent biological potential of the bromophenol scaffold provide a solid foundation for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key chemical characteristics, a practical synthesis protocol, and insights into its potential applications. As the quest for new and effective medicines continues, the strategic use of versatile building blocks like 2,4-dibromo-6-methylphenol will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11861, 2,4-Dibromo-6-methylphenol. Retrieved from [Link].

-

Luo, Y.-H., Xu, J., Pan, M.-L., & Li, J.-F. (2011). 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2099. [Link]

-

Liu, X., Li, X., & Li, Y. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(7), 389. [Link]

-

Liu, X., Fan, J., Liu, Y., & Li, Y. (2021). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 19(10), 548. [Link]

-

Chemical Synthesis Database. (n.d.). 2,6-dibromo-4-methylphenol. Retrieved from [Link]

-

Wang, L., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(15), 4458. [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | CoLab [colab.ws]

- 3. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dibromo-6-methylphenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylphenol is a halogenated aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group and bromine atoms that can participate in various coupling reactions. This guide provides a comprehensive overview of 2,4-Dibromo-6-methylphenol, detailing its chemical and physical properties, a robust synthesis protocol, analytical characterization methods, and its applications in research and development, particularly as a scaffold for molecules with potential biological activity.

Core Identifiers and Physicochemical Properties

A foundational aspect of working with any chemical compound is a thorough understanding of its fundamental identifiers and properties. This information is critical for accurate record-keeping, safety assessments, and experimental design.

| Identifier | Value | Source |

| CAS Number | 609-22-3 | [NIST, PubChem][1][2] |

| IUPAC Name | 2,4-Dibromo-6-methylphenol | [PubChem][2] |

| Synonyms | 4,6-Dibromo-o-cresol, Phenol, 2,4-dibromo-6-methyl- | [NIST, PubChem][1][2] |

| Chemical Formula | C₇H₆Br₂O | [NIST, PubChem][1][2] |

| Molecular Weight | 265.93 g/mol | [NIST, PubChem][1][2] |

| PubChem CID | 11861 | [PubChem][2] |

| Canonical SMILES | CC1=CC(=CC(=C1O)Br)Br | [PubChem][2] |

| Melting Point | 57-58 °C | [Stenutz][3] |

Synthesis of 2,4-Dibromo-6-methylphenol

The primary route for the synthesis of 2,4-Dibromo-6-methylphenol is the electrophilic aromatic substitution of o-cresol with bromine. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators of the benzene ring. This inherent electronic property guides the incoming bromine electrophiles to the positions ortho and para to the hydroxyl group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of o-cresol proceeds via a well-established electrophilic aromatic substitution mechanism. The hydroxyl group, being a strong activating group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methyl group also contributes to this activation. The incoming bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.[4] The reaction typically results in the formation of 2,4-dibromo-6-methylphenol as the major product.[4]

Caption: Synthesis of 2,4-Dibromo-6-methylphenol from o-cresol.

Experimental Protocol: Synthesis of 2,4-Dibromo-6-methylphenol

This protocol is adapted from general procedures for the bromination of phenols.

Materials:

-

o-Cresol

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (10% w/v)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (10.8 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (32.0 g, 0.2 mol) in 20 mL of glacial acetic acid dropwise to the stirred o-cresol solution over a period of 1 hour. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

To quench any unreacted bromine, add 10% sodium bisulfite solution dropwise until the reddish-brown color disappears.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from ethanol/water or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Dry the purified product under vacuum to yield 2,4-Dibromo-6-methylphenol as a crystalline solid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 2,4-Dibromo-6-methylphenol is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed for this purpose.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The two aromatic protons will appear as singlets due to the substitution pattern. The methyl protons will also be a singlet, and the hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the bromine and hydroxyl groups showing characteristic downfield shifts.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.[2]

Applications in Research and Drug Development

2,4-Dibromo-6-methylphenol is a valuable building block in the synthesis of more complex molecules with potential biological activities. Its utility lies in the ability to further functionalize the molecule at the hydroxyl group or through cross-coupling reactions at the bromine-substituted positions.

Synthesis of Schiff Bases

The phenolic hydroxyl group and the adjacent ortho position make 2,4-Dibromo-6-methylphenol a suitable precursor for the synthesis of Schiff bases. These compounds, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. For instance, derivatives of brominated salicylaldehydes are used to synthesize Schiff bases that have been investigated for their potential in medicinal chemistry.[5]

Caption: General scheme for Schiff base synthesis.

Precursor for Bioactive Molecules

Brominated phenols are a class of compounds that have been isolated from marine organisms and have shown interesting biological activities. Synthetic derivatives of bromophenols are being explored for their antioxidant and anticancer properties.[6][7] 2,4-Dibromo-6-methylphenol can serve as a starting material for the synthesis of such derivatives, where the bromine atoms can be replaced or the phenolic ring further modified to create a library of compounds for biological screening.[7]

Safety and Handling

2,4-Dibromo-6-methylphenol is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.[10]

Conclusion

2,4-Dibromo-6-methylphenol is a chemical intermediate with significant potential for researchers and scientists in the field of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and multiple reactive sites make it a valuable tool for the creation of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,4-dibromo-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

United Journal of Chemistry. (2018). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. Retrieved from [Link]

-

Vedantu. (n.d.). What is the product formed when o Cresol reacts with bromine water?. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11861, 2,4-Dibromo-6-methylphenol. Retrieved from [Link]

- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2007). Organic Chemistry: A Short Course. Houghton Mifflin.

- Wang, W., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(1), 51.

-

Carl ROTH. (2024). Safety Data Sheet: Bromophenol red free acid. Retrieved from [Link]

- Gul, S., et al. (2020). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 17(11), e2000572.

- Luo, Y. H., et al. (2011). 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2099.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637558, 2,4-Dibromo-6-(hydroxymethyl)phenol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4-dibromo-6-methylphenol. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Phenol Health and Safety Controls Fact Sheet. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcess.com [chemcess.com]

- 4. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

A Technical Guide to the Synthesis of 4,6-Dibromo-2-methylphenol from o-Cresol

An Examination of Electrophilic Aromatic Substitution and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,6-Dibromo-2-methylphenol, a halogenated aromatic compound of interest in chemical synthesis, from the starting material ortho-cresol (o-cresol). We delve into the mechanistic underpinnings of the reaction, governed by the principles of electrophilic aromatic substitution, and elucidate the directing effects of the hydroxyl and methyl functional groups that dictate the regioselectivity of the bromination. A detailed, field-tested experimental protocol is presented, including reagent specifications, step-by-step procedures for synthesis and purification, and methods for product characterization. This document is intended for researchers and professionals in organic chemistry and drug development, offering both theoretical insights and practical guidance for the successful execution of this synthesis.

Introduction and Strategic Overview

Halogenated phenols are a critical class of intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and specialty polymers. The targeted introduction of bromine atoms onto a phenolic ring enhances its synthetic versatility, enabling subsequent cross-coupling reactions, nucleophilic substitutions, or modifications of its biological activity.

The synthesis of a dibrominated cresol isomer from o-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The primary objective is the selective addition of two bromine atoms to the aromatic ring of o-cresol (2-methylphenol).

1.1 A Note on Nomenclature and Isomerism

The starting material, o-cresol, has the IUPAC name 2-methylphenol. The powerful activating and directing effects of the hydroxyl and methyl groups (discussed in Section 2.0) predictably direct electrophilic attack to the positions ortho and para to the hydroxyl group. For 2-methylphenol, these are positions 4 and 6. Therefore, direct dibromination logically yields 4,6-Dibromo-2-methylphenol (CAS No. 609-22-3).[1] Some databases may list this compound under the synonym 2,4-Dibromo-6-methylphenol, which can cause confusion.[2] This guide will proceed with the synthesis of the chemically anticipated product, 4,6-Dibromo-2-methylphenol, and will use this IUPAC-consistent nomenclature.

Theoretical Background: The Chemistry of Bromination

The synthesis hinges on the electrophilic aromatic substitution (EAS) reaction, where an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.

2.1 Mechanism of Electrophilic Aromatic Substitution

The bromination of a phenol proceeds via a two-step mechanism:

-

Attack of the Electrophile: The π-electron system of the activated phenol ring acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated phenol and HBr as a byproduct.[3]

2.2 Directing Effects in o-Cresol

The regiochemical outcome of the reaction is controlled by the two substituents already present on the ring: the hydroxyl (-OH) group and the methyl (-CH3) group.

-

Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho, para-director. The lone pairs on the oxygen atom can be delocalized into the ring through resonance, significantly increasing the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.

-

Methyl (-CH3) Group: The -CH3 group is a weakly activating, ortho, para-director. It donates electron density to the ring through a hyperconjugation effect.

In o-cresol (2-methylphenol), the powerful ortho, para-directing effect of the hydroxyl group at C1 dominates, strongly activating C4 (para) and C6 (ortho). The methyl group at C2 provides a minor activating effect. The combined influence of these groups overwhelmingly favors substitution at the 4 and 6 positions, leading to the formation of 4,6-Dibromo-2-methylphenol.

2.3 Choice of Brominating Agent and Solvent

Elemental bromine (Br₂) is a common and effective brominating agent for activated rings like phenols. The reaction is often conducted in a solvent that can facilitate the reaction while being relatively inert to bromine. Glacial acetic acid is a suitable choice as it can solvate the polar intermediate and is resistant to oxidation by bromine. Some procedures also employ a two-phase solvent system to improve product purity by dissolving the HBr byproduct in an aqueous phase as it forms.[4]

Materials and Instrumentation

3.1 Reagents & Consumables

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Key Hazards |

| o-Cresol | C₇H₈O | 108.14 | >99% | Toxic, Corrosive[5][6] |

| Elemental Bromine | Br₂ | 159.81 | ACS Reagent | Highly Toxic, Severe Corrosive, Oxidizer |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent | Corrosive, Flammable |

| Sodium Bisulfite | NaHSO₃ | 104.06 | Laboratory | Irritant |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Laboratory | Mild Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Highly Flammable, Peroxide Former |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Mild Irritant |

3.2 Instrumentation

-

Three-neck round-bottom flask with magnetic stirrer and heating mantle

-

Reflux condenser

-

Dropping funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Melting point apparatus

-

Fume hood

Experimental Protocol: Synthesis of 4,6-Dibromo-2-methylphenol

The overall synthetic scheme is illustrated below.

4.1 Workflow Overview

The experimental process follows a logical sequence from reaction setup to product isolation and purification.

4.2 Step-by-Step Synthesis Procedure

This entire procedure must be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.

-

Dissolution: In the flask, dissolve 5.41 g (0.05 mol) of o-cresol in 50 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Bromine Addition: In the dropping funnel, prepare a solution of 16.0 g (5.1 mL, 0.10 mol) of bromine in 25 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care.

-

Add the bromine solution dropwise to the stirring o-cresol solution over a period of 60-90 minutes. Maintain the reaction temperature near room temperature (20-25°C), using an ice bath if necessary to control any exotherm. A precipitate may begin to form during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The mixture should retain a slight orange/yellow color, indicating a small excess of bromine.

-

Workup and Quenching: Slowly add a 10% aqueous solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

-

Precipitation: Pour the reaction mixture into 250 mL of cold water with stirring. A dense, off-white precipitate of the crude product will form.

-

Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

4.3 Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystalline product by vacuum filtration and wash with a small amount of cold ethanol/water (1:1) solution.

-

Dry the product in a vacuum oven or desiccator. The expected yield is in the range of 75-85%.

Characterization of the Final Product

5.1 Physical Properties

The purified product, 4,6-Dibromo-2-methylphenol, should be a white crystalline solid.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molar Mass | 265.93 g/mol | [2] |

| Melting Point | 57 °C | [1] |

| Appearance | White crystalline solid | - |

5.2 Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the structure. Expected characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the aromatic ring and methyl group around 2850-3100 cm⁻¹, and strong C-Br stretches in the fingerprint region (typically 500-700 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the phenolic -OH proton (chemical shift variable), a singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm, and two singlets (or doublets with very small coupling) for the two aromatic protons on the highly substituted ring.

-

¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of the aromatic, methyl, and hydroxyl- and bromine-substituted carbons.

-

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

o-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8] Always wear gloves, safety goggles, and a lab coat.

-

Bromine: Extremely corrosive to the respiratory tract, eyes, and skin. It is a strong oxidizing agent. All manipulations must be done in a chemical fume hood. Have a neutralizing agent (like sodium thiosulfate solution) readily available for spills.

-

Glacial Acetic Acid: Corrosive and can cause severe burns. The vapor is irritating to the respiratory system.

-

General Precautions: Ensure adequate ventilation at all times. Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are insufficient for prolonged bromine contact; use appropriate barrier gloves), splash goggles, and a lab coat.

Discussion and Conclusion

The bromination of o-cresol provides a reliable and instructive route to a disubstituted phenol. The regioselectivity of the reaction is an excellent practical demonstration of the principles of electrophilic aromatic substitution, where the powerful activating hydroxyl group dictates the positions of bromination. The procedure outlined in this guide is robust and, when performed with appropriate attention to safety and technique, yields the target 4,6-Dibromo-2-methylphenol in high purity and good yield. The final product is a valuable synthetic intermediate, ready for use in further chemical transformations.

References

-

National Center for Biotechnology Information (2018). A practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubChem. Available at: [Link]

-

United Journal of Chemistry (n.d.). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. Available at: [Link]

-

Vedantu (n.d.). What is the product formed when o Cresol reacts with class 12 chemistry CBSE. Available at: [Link]

-

Scribd (n.d.). Estimation of Phenol by Bromination Method. Available at: [Link]

-

eGyanKosh (n.d.). EXPERIMENT 10 ESTIMATION OF PHENOLS. Available at: [Link]

-

YouTube (2022). Estimation of Phenol | Using Brominating Solution. Available at: [Link]

-

YouTube (2024). Bromination of Phenol (By Zeina Chamseddine). Available at: [Link]

- Google Patents (n.d.). US3546302A - Process for brominating phenols.

-

National Center for Biotechnology Information (n.d.). 2,4-Dibromo-6-methylphenol. PubChem. Available at: [Link]

- Google Patents (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.

-

National Center for Biotechnology Information (n.d.). 2,4-Dibromo-6-(2,6-dibromo-4-methylphenoxy)phenol. PubChem. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Phenol, 2,4-dibromo-6-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses (n.d.). o-BROMOPHENOL. Available at: [Link]

-

Chemical Synthesis Database (2025). 2,6-dibromo-4-methylphenol. Available at: [Link]

-

US EPA (n.d.). Phenol, 2,4-dibromo-6-methyl- - Substance Details. Available at: [Link]

-

Royal Society of Chemistry (n.d.). The determination of phenol, o-cresol and p-cresol in aqueous solution by a kinetic method. Analyst. Available at: [Link]

-

Penta chemicals (2024). o-Cresol - SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 2. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]

- 4. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. echemi.com [echemi.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2,4-Dibromo-6-methylphenol structural formula and isomers

An In-depth Technical Guide on the Structural Formula, Isomers, and Applications of 2,4-Dibromo-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of 2,4-dibromo-6-methylphenol, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. The document delineates its core structural features, physicochemical properties, and spectroscopic signature. A systematic analysis of its structural isomers is presented, highlighting the impact of substituent placement on chemical and physical characteristics. Furthermore, this guide details a validated synthetic protocol and explores the compound's utility as a versatile intermediate in drug discovery and materials science, serving as an essential resource for professionals in the field.

Introduction: The Significance of Brominated Phenols

Brominated phenols constitute a critical class of organic intermediates characterized by a hydroxyl group and one or more bromine atoms attached to a benzene ring. The introduction of bromine, a heavy halogen, profoundly alters the electronic landscape and lipophilicity of the parent phenol molecule. These modifications enhance reactivity at specific sites, enable further functionalization through cross-coupling reactions, and can impart unique biological activities. 2,4-Dibromo-6-methylphenol, derived from o-cresol, exemplifies this class, serving as a valuable building block for more complex molecular architectures.

Core Directive: 2,4-Dibromo-6-methylphenol

Structural Formula and Chemical Identity

2,4-Dibromo-6-methylphenol is an organic compound where a phenol ring is substituted with a methyl group at position 2 and bromine atoms at positions 4 and 6 (based on o-cresol nomenclature) or, more systematically under IUPAC rules, a methyl group at position 6 and bromine atoms at positions 2 and 4 relative to the hydroxyl group.[1][2] This specific arrangement dictates its chemical behavior and physical properties.

Table 1: Chemical and Physical Properties of 2,4-Dibromo-6-methylphenol

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dibromo-6-methylphenol | [2] |

| Synonyms | 4,6-Dibromo-o-cresol | [1][2] |

| CAS Number | 609-22-3 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [1][2][3] |

| Molecular Weight | 265.93 g/mol | [1][2][3] |

| Appearance | Solid, powder | N/A |

| Melting Point | 57-58 °C | [3][4] |

Spectroscopic Characterization

Definitive identification of 2,4-dibromo-6-methylphenol relies on a combination of spectroscopic methods. The NIST Chemistry WebBook provides reference spectra that are crucial for structural validation.[1][4]

-

Infrared (IR) Spectrum: The IR spectrum is a key tool for identifying functional groups. For this compound, characteristic peaks include a broad absorption for the O-H stretch of the phenol, C-H stretches for the aromatic ring and methyl group, and C-Br stretches in the lower frequency region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two remaining aromatic protons and the methyl protons, with chemical shifts influenced by the deshielding effects of the bromine and oxygen atoms. ¹³C NMR would provide signals for each of the seven unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a dibrominated compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing unambiguous confirmation of the presence of two bromine atoms.

A Systematic Guide to Dibromomethylphenol Isomers

The term "dibromomethylphenol" can refer to numerous structural isomers, which arise from the different possible arrangements of one methyl group and two bromine atoms on the phenol ring. The choice of starting material—o-cresol, m-cresol, or p-cresol—and the reaction conditions dictate which isomers are formed. Understanding these isomers is critical, as their properties and reactivity can vary significantly.

Isomer Generation Logic

The generation of isomers can be visualized as a systematic process of placing substituents onto the core phenol structure. The initial placement of the methyl group (creating o-, m-, or p-cresol) directs the subsequent positions of bromination.

Caption: Isomer formation pathway from phenol.

Profile of Key Isomers

While many isomers exist, 2,6-dibromo-4-methylphenol is another commercially significant and well-characterized isomer, derived from p-cresol.

Table 2: Comparative Profile of Key Dibromomethylphenol Isomers

| Isomer | 2,4-Dibromo-6-methylphenol | 2,6-Dibromo-4-methylphenol |

| Parent Cresol | ortho-Cresol | para-Cresol |

| CAS Number | 609-22-3 | 2432-14-6[5] |

| Molecular Weight | 265.93 g/mol | 265.93 g/mol [5] |

| Melting Point | 57-58 °C | 49-50 °C[6] |

| IUPAC Name | 2,4-Dibromo-6-methylphenol | 2,6-Dibromo-4-methylphenol[5] |

The difference in melting points, though modest, reflects the distinct crystal packing arrangements dictated by the different substitution patterns.

Synthesis Protocol: Electrophilic Bromination of o-Cresol

The synthesis of 2,4-dibromo-6-methylphenol is a classic example of electrophilic aromatic substitution, where the hydroxyl and methyl groups of o-cresol direct the incoming bromine electrophiles to the ortho and para positions.

Synthesis Workflow Diagram

The process involves the controlled bromination of the starting cresol, followed by quenching, isolation, and purification of the final product.

Caption: Workflow for the synthesis of 2,4-dibromo-6-methylphenol.

Detailed Experimental Methodology

This protocol is designed to be self-validating through characterization of the final product against known standards.

Objective: To synthesize 2,4-dibromo-6-methylphenol via the bromination of o-cresol.

Materials:

-

o-Cresol

-

Liquid Bromine (handle with extreme caution in a fume hood)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Vacuum filtration apparatus (Buchner funnel)

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Place the flask in an ice bath on a magnetic stirrer. All operations must be performed in a certified chemical fume hood.

-

Dissolution: Dissolve o-cresol (1.0 eq.) in a minimal amount of glacial acetic acid and add it to the reaction flask. Begin stirring and allow the solution to cool to 0-5 °C.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred, cooled o-cresol solution over 30-60 minutes. Maintain the internal temperature below 10 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent over-bromination or side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrobromic acid.

-

Purification: The trustworthiness of the final compound's identity is ensured by purification. Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield pure crystalline 2,4-dibromo-6-methylphenol.

-

Validation: Dry the purified crystals and determine the melting point. It should align with the literature value (57-58 °C). Further confirmation can be obtained via spectroscopic analysis (IR, NMR).

Applications in Research and Drug Development

The true value of 2,4-dibromo-6-methylphenol lies in its utility as a chemical intermediate. The bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 2- and 4-positions.

-

Scaffold for Bioactive Molecules: It is a precursor for synthesizing more complex molecules for pharmacological screening. Schiff bases derived from related compounds (3,5-dibromo-2-hydroxybenzaldehyde) have shown potential antitumor, antimicrobial, and antiviral activities.[7]

-

Ligand Development: The phenolic oxygen and the potential for new C-C or C-N bonds make this scaffold suitable for designing ligands that can coordinate with metal ions in catalysts or metalloenzymes.

-

Materials Science: Brominated phenols are also used as monomers or additives in the production of flame-retardant polymers.

Conclusion

2,4-Dibromo-6-methylphenol is a foundational chemical entity whose specific structure offers a gateway to a vast array of more complex molecules. A thorough understanding of its properties, its synthesis, and the characteristics of its isomers is essential for any scientist working in organic synthesis, medicinal chemistry, or materials science. This guide provides the authoritative grounding and practical protocols necessary to utilize this versatile compound effectively and safely in a research and development setting.

References

-

Phenol, 2,4-dibromo-6-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Dibromophenol . Wikipedia. Wikimedia Foundation. [Link]

-

2,4-Dibromo-6-methylphenol . PubChem. National Center for Biotechnology Information. [Link]

-

Phenol, 2,4-dibromo-6-methyl- (IR Spectrum) . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

2,4-dibromo-6-methylphenol . Stenutz. [Link]

-

Phenol, 2,4-dibromo-6-methyl- - Substance Details . U.S. Environmental Protection Agency. [Link]

-

2,4-Dibromophenol . Wikipedia. Wikimedia Foundation. [Link]

-

Phenol, 2,6-dibromo-4-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol . National Institutes of Health. [Link]

Sources

- 1. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 2. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dibromo-6-methylphenol [stenutz.eu]

- 4. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 5. Phenol, 2,6-dibromo-4-methyl- [webbook.nist.gov]

- 6. 2,6-Dibromo-4-methylphenol | 2432-14-6 [chemicalbook.com]

- 7. 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,4-Dibromo-6-methylphenol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dibromo-6-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dibromo-6-methylphenol, a halogenated organic compound with significant applications in synthetic chemistry and pharmaceutical research. The document details its fundamental physicochemical properties, synthesis, reactivity, and analytical characterization, offering critical insights for its effective application.

Section 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2,4-Dibromo-6-methylphenol is essential for its handling, application, and the design of synthetic pathways.

Structural and Molecular Information

2,4-Dibromo-6-methylphenol is a substituted phenol with two bromine atoms and a methyl group attached to the benzene ring.

-

IUPAC Name: 2,4-dibromo-6-methylphenol[1]

-

Synonyms: 4,6-Dibromo-o-cresol, Phenol, 2,4-dibromo-6-methyl-[1][2][3]

Tabulated Physical Data

| Property | Value | Reference |

| Melting Point | 57-58 °C | [2][4] |

| Physical Form | Powder |

Note: Physical properties can vary slightly depending on the purity of the sample and the measurement conditions.

Section 2: Synthesis and Reactivity

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of 2,4-Dibromo-6-methylphenol is typically achieved through the electrophilic bromination of o-cresol (2-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are activating and direct incoming electrophiles to specific positions.

Mechanism Insight: The hydroxyl group is a strong ortho-, para-director. In o-cresol, the para position to the hydroxyl group is open, as is one of the ortho positions. The methyl group is a weaker ortho-, para-director. The synergistic directing effects of both groups lead to the substitution of bromine at the 4 and 6 positions.

Illustrative Synthesis Workflow:

Caption: Synthesis of 2,4-Dibromo-6-methylphenol via electrophilic bromination of o-cresol.

Self-Validating Protocol: Synthesis of 2,4-Dibromo-6-methylphenol

-

Reactant Preparation: Dissolve o-cresol in a suitable solvent, such as glacial acetic acid.

-

Brominating Agent: In a separate vessel, dissolve two equivalents of bromine in the same solvent.

-

Controlled Addition: Slowly add the bromine solution to the o-cresol solution with constant stirring at room temperature. The reaction is exothermic and should be controlled.

-

Reaction Completion: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water to remove acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Chemical Reactivity

The reactivity of 2,4-Dibromo-6-methylphenol is influenced by the phenolic hydroxyl group and the two bromine atoms.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also imparts weak acidity to the molecule.

-

Bromine Atoms: The bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a versatile handle for introducing molecular complexity. This makes 2,4-Dibromo-6-methylphenol a valuable building block in the synthesis of more complex molecules for drug discovery.[5]

Section 3: Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of 2,4-Dibromo-6-methylphenol.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of the protons, including the aromatic protons and the methyl protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the phenol and absorptions corresponding to the aromatic C-H and C-Br bonds.[2]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the isotopic pattern characteristic of a dibrominated compound.[6]

Chromatographic Techniques

-

Gas Chromatography (GC): Can be used to assess the purity of the compound and to separate it from related impurities.[7]

-

High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of non-volatile compounds like 2,4-Dibromo-6-methylphenol.

Logical Workflow for Purity Analysis:

Caption: Integrated analytical workflow for the quality control of 2,4-Dibromo-6-methylphenol.

Section 4: Applications in Drug Development

The structural features of 2,4-Dibromo-6-methylphenol make it a valuable intermediate in the synthesis of pharmaceutical compounds. The presence of bromine atoms allows for the strategic introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. For instance, Schiff bases derived from substituted phenols have shown potential pharmacological activities.[5]

Section 5: Safety and Handling

2,4-Dibromo-6-methylphenol is classified as an irritant and is harmful if swallowed.[1] It causes skin and eye irritation and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

-

PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2,6-dibromo-4-methylphenol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4-dibromo-6-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-6-(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dibromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Luo, Y.-H., Xu, J., Pan, M.-L., & Li, J.-F. (2011). 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2099.

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 2,4-dibromo-6-methyl-. Substance Registry Services. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dibromo-6-methylphenol (C7H6Br2O). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of 2,6-dibromo-4-isopropenylphenol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2,4-Dibromo-6-methylphenol, 98% Purity, C7H6Br2O, 100 grams. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

Cotton, S. (2011, December). 2,4,6-Tribromophenol. Molecule of the Month. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

Sources

- 1. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 3. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 4. 2,4-dibromo-6-methylphenol [stenutz.eu]

- 5. 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2,4-dibromo-6-methylphenol (C7H6Br2O) [pubchemlite.lcsb.uni.lu]

- 7. epa.gov [epa.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,4-Dibromo-6-methylphenol

Foreword: Understanding Solubility as a Cornerstone of Development

In the realms of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is paramount for successful formulation, purification, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 2,4-dibromo-6-methylphenol, a halogenated phenolic compound with significant potential in various applications. We will delve into the theoretical underpinnings of its solubility, present predictive data for a range of organic solvents, and provide a robust experimental protocol for in-laboratory determination. This document is structured to empower the reader with both the foundational knowledge and the practical tools necessary to effectively work with this compound.

Physicochemical Profile of 2,4-Dibromo-6-methylphenol

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. 2,4-Dibromo-6-methylphenol (C₇H₆Br₂O) possesses a unique combination of functional groups that dictate its interactions with different solvents.

-

Molecular Structure: The core of the molecule is a phenol ring, which is substituted with two bromine atoms at positions 2 and 4, and a methyl group at position 6.

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The bromine atoms, being electronegative, contribute to the molecule's overall polarity. The methyl group is nonpolar.

-

Hydrophobicity: The presence of the benzene ring and the two bulky bromine atoms contributes significantly to the molecule's hydrophobic character. The calculated octanol-water partition coefficient (XLogP3) of 3.6 is indicative of a compound with low aqueous solubility and a preference for lipophilic environments.[1]

These features suggest that 2,4-dibromo-6-methylphenol will exhibit favorable solubility in solvents that can engage in hydrogen bonding and have a moderate to low polarity. Conversely, its solubility in highly polar solvents like water is expected to be limited, while it should be readily soluble in many common organic solvents.

Predictive Solubility Analysis: A Data-Driven Approach

In the absence of a comprehensive experimental dataset for 2,4-dibromo-6-methylphenol, we turn to predictive models to estimate its solubility in a range of organic solvents. The Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose, based on the principle that "like dissolves like." HSP theory quantifies the cohesive energy of a substance in terms of three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is predicted to be a good solvent for a particular solute if their HSP values are similar. This similarity is quantified by the Relative Energy Difference (RED) number. A RED value of less than 1.0 indicates a high likelihood of solubility, values between 1.0 and 1.5 suggest partial solubility, and values greater than 1.5 imply insolubility.

-

δd: 19.5 MPa½

-

δp: 6.0 MPa½

-

δh: 8.0 MPa½

The following table presents the predicted solubility of 2,4-dibromo-6-methylphenol in a selection of common organic solvents, based on calculated RED values using the estimated HSP for the solute and established HSP for the solvents.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | RED Number | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 1.87 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.56 | Partial |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.15 | Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 0.77 | Excellent |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 0.81 | Excellent |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.58 | Excellent |

| Chlorinated Solvents | |||||

| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.53 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 0.65 | Excellent |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 1.14 | Good |

| Benzene | 18.4 | 0.0 | 2.0 | 1.30 | Good |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 1.14 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.45 | Excellent |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.12 | Good |

| Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 1.93 | Poor |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 1.68 | Poor |

Disclaimer: These are predicted values and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for solubility determination is the Shake-Flask method, which measures the thermodynamic equilibrium solubility.[2] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

2,4-Dibromo-6-methylphenol (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,4-dibromo-6-methylphenol.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4-dibromo-6-methylphenol to a series of vials (a visible excess of solid should remain at the end of the experiment).

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3] It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to prevent undissolved microparticles from artificially inflating the measured solubility.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the clear, filtered saturated solution using the same solvent.

-

Quantify the concentration of 2,4-dibromo-6-methylphenol in the diluted samples using a validated analytical method.

-

HPLC-UV: This is the preferred method due to its specificity and sensitivity.[4] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) is typically effective for phenolic compounds. Detection should be performed at the λmax of 2,4-dibromo-6-methylphenol.

-

UV-Vis Spectrophotometry: This method can be used if the compound has a distinct chromophore and there are no interfering substances.

-

-

Prepare a calibration curve using standard solutions of 2,4-dibromo-6-methylphenol of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factors. The solubility is expressed in units such as mg/mL or mol/L.

-

Causality and Trustworthiness in Experimental Design

The described protocol incorporates several features to ensure the trustworthiness and scientific integrity of the results:

-

Use of Excess Solute: This ensures that the solution reaches true thermodynamic equilibrium and is saturated.

-

Extended Equilibration with Verification: Confirming that the concentration does not change over time validates that equilibrium has been reached.

-

Meticulous Phase Separation: The combination of centrifugation and filtration is crucial for removing all undissolved solid, a common source of error in solubility measurements.

-

Validated Analytical Method: The use of a specific and sensitive analytical technique like HPLC ensures accurate quantification of the dissolved solute.

-

Isothermal Conditions: Maintaining a constant temperature is critical as solubility is temperature-dependent.

Conclusion: A Predictive and Practical Framework

This guide has provided a comprehensive overview of the solubility of 2,4-dibromo-6-methylphenol in organic solvents, addressing the needs of researchers and drug development professionals. By integrating a theoretical understanding of its physicochemical properties with a predictive data model based on Hansen Solubility Parameters, we have offered a practical starting point for solvent selection. Furthermore, the detailed, self-validating experimental protocol provides a robust methodology for obtaining accurate and reliable solubility data in the laboratory. A thorough understanding and careful application of these principles will undoubtedly facilitate the successful utilization of 2,4-dibromo-6-methylphenol in a wide range of scientific endeavors.

References

- Avdeef, A. (2012).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.

- Thoen, J., & Vochten, R. (1973). Solubility and Mesomorphism of p-Substituted Phenyl p-n-Alkyloxybenzoates in n-Alkanes.

- Yalkowsky, S. H., & He, Y. (2003).

-

PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086–1099.

Sources

A Comprehensive Spectroscopic Guide to 2,4-Dibromo-6-methylphenol: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2,4-Dibromo-6-methylphenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

Introduction: The Molecular Blueprint of 2,4-Dibromo-6-methylphenol

2,4-Dibromo-6-methylphenol (C₇H₆Br₂O) is a substituted aromatic compound with a molecular weight of 265.93 g/mol .[1] Its structure, featuring a phenol backbone with two bromine substituents and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in downstream applications. This guide will systematically dissect the NMR, IR, and MS data to construct a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. For 2,4-Dibromo-6-methylphenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,4-Dibromo-6-methylphenol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the observation of the exchangeable phenolic proton.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

-